Broader Cathepsin Inhibition Profile Differentiates GB111-NH2 from K777 in Macrophage Studies
GB111-NH2 is a potent inhibitor of cathepsins B, L, and S [1]. This profile is broader than that of K777, which is primarily characterized for inhibiting cathepsins B and L [2]. In a study on tumor-associated macrophages (TAMs), inhibition of this specific trio of cathepsins by GB111-NH2 was necessary to induce significant M2-to-M1 repolarization and metabolic changes [3]. The inclusion of cathepsin S in the inhibition profile of GB111-NH2 is a key differentiator for studying TAM biology.
| Evidence Dimension | Cathepsin Inhibition Profile |
|---|---|
| Target Compound Data | Inhibits Cathepsins B, L, and S |
| Comparator Or Baseline | K777: Inhibits Cathepsins B and L |
| Quantified Difference | Target inhibits Cathepsin S; comparator does not |
| Conditions | In vitro and in vivo models of TAM polarization and mammary tumor regression |
Why This Matters
Inhibition of Cathepsin S, in addition to B and L, is mechanistically linked to the M2-to-M1 macrophage repolarization effect, which is a key outcome measure for studies in the tumor microenvironment.
- [1] Salpeter, S. J., et al. (2015). A novel cysteine cathepsin inhibitor yields macrophage cell death and mammary tumor regression. Oncogene, 34(50), 6066-6078. View Source
- [2] Ace Therapeutics. K777 product page. View Source
- [3] Oelschlaegel, D., et al. (2020). Cathepsin Inhibition Modulates Metabolism and Polarization of Tumor-Associated Macrophages. Cancers, 12(9), 2579. View Source
